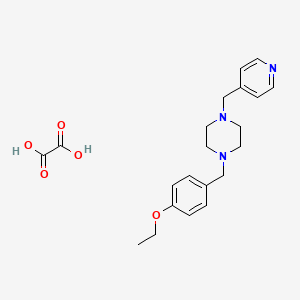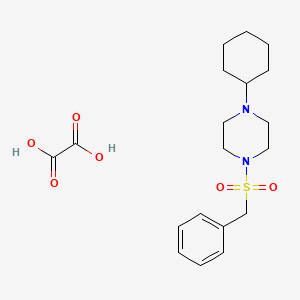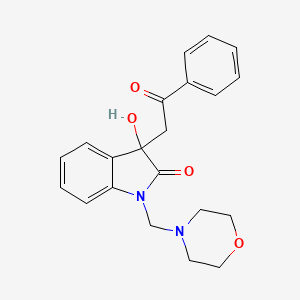
1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate
Overview
Description
1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate, also known as EPP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPP belongs to the class of piperazine derivatives, which have been extensively studied for their pharmacological activities.
Mechanism of Action
The exact mechanism of action of 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate is not fully understood, but it is believed to act on multiple pathways in the brain. 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to increase the levels of dopamine, a neurotransmitter that is important for motor control and mood regulation. 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate also has antioxidant properties and can protect against oxidative stress, which is a major contributor to neurodegeneration.
Biochemical and Physiological Effects
1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective effects, 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has also been shown to have anti-inflammatory properties and can reduce the levels of pro-inflammatory cytokines in the brain. 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate can also improve mitochondrial function, which is important for energy production in cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate in lab experiments is its high potency and selectivity for certain receptors in the brain. This allows for more accurate and targeted studies of its effects. However, one limitation is that 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate is not widely available and can be expensive to synthesize.
Future Directions
There are several areas of future research that could be explored with 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate. One potential application is in the treatment of depression, as 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to have antidepressant effects in animal models. Another area of research could be in the treatment of traumatic brain injury, as 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to improve cognitive function in rats with brain injuries. Additionally, further studies could be conducted to better understand the mechanisms of action of 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate and its potential for use in other neurological disorders.
Scientific Research Applications
1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been studied for its potential use in various therapeutic applications. One of the most promising areas of research is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 1-(4-ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate has been shown to have neuroprotective effects and can prevent the death of neurons in the brain.
properties
IUPAC Name |
1-[(4-ethoxyphenyl)methyl]-4-(pyridin-4-ylmethyl)piperazine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O.C2H2O4/c1-2-23-19-5-3-17(4-6-19)15-21-11-13-22(14-12-21)16-18-7-9-20-10-8-18;3-1(4)2(5)6/h3-10H,2,11-16H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAXAKEISFKKTSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=NC=C3.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Ethoxybenzyl)-4-(4-pyridinylmethyl)piperazine oxalate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 4-(8-bromo-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoate](/img/structure/B3941177.png)
![2-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3941184.png)
![1-[(2-nitrophenyl)sulfonyl]-4-(2,4,5-trimethoxybenzyl)piperazine oxalate](/img/structure/B3941187.png)
![ethyl 2-{[3-(1-naphthyl)-4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl]oxy}butanoate](/img/structure/B3941202.png)
![N~1~-(2,3-dihydro-1H-inden-5-yl)-N~3~-[2-(3,4-dimethoxyphenyl)ethyl]-N~3~-methyl-beta-alaninamide hydrochloride](/img/structure/B3941209.png)
![5-(4-methoxyphenyl)-2-(4-nitrophenyl)-4-({[2-(1-piperazinyl)ethyl]amino}methylene)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3941213.png)
![1-(4-ethylbenzyl)-4-[2-(trifluoromethyl)benzyl]piperazine oxalate](/img/structure/B3941222.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-N'-(2-methylphenyl)ethanediamide](/img/structure/B3941226.png)


![N-[2-(1-naphthylamino)ethyl]acetamide](/img/structure/B3941241.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(3-pyridinylmethyl)piperazine](/img/structure/B3941248.png)